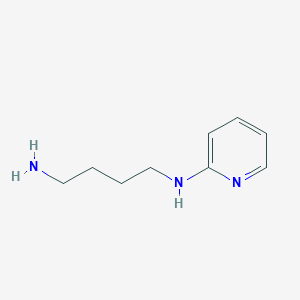
N-(4-aminobutyl)pyridin-2-amine
Cat. No. B2787969
M. Wt: 165.24
InChI Key: RAJSAPSERUGCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04547506
Procedure details


2-Bromopyridine (10 g), 1,4-diaminobutane (35 ml) and pyridine (7 ml) were heated together under reflux for 4 hr. The mixture was stripped to remove the excess of diaminobutane and the residue taken up in water. The solution was extracted with chloroform at pH 7 and 13. After drying (K2CO3) the latter extract was stripped and the residue distilled at reduced pressure to give 2-(4-amino-butylamino) pyridine 7.0 g (67%) bp 136°-38° C., 2 mm Hg. (ii) A mixture of sodium hydride (0.78 g) and 2-(4-aminobutylamino) pyridine (4.9 g) in DMSO (45 ml) was heated slowly to 85° C. under nitrogen. After the evolution of hydrogen had ceased the solution was cooled to room temperature and methyl iodide (2.1 ml) in DMSO (10 ml) added dropwise below 25° C. After a further 1.5 hr the mixture was poured into water (150 l) and extracted with dichloromethane. The volume of the extract was reduced and washed with 2N hydrochloric acid. Partitioning between water, ether and dichloromethane at pH 1 and 13 gave, on stripping the final basic extract, 2-[N-(4-aminobutyl)-N-methylamino]pyridine (3.22 g) as an oil which was used without further purification. (iii) 2-[N-(4-aminobutyl)-N-methylamino]pyridine (0.81 g) and 2-methylthio-5-(4-chlorobenzyl)pyrimid-4-one (1.0 g) were heated together under reflux in pyridine (2.5 ml) for 23 hr. After stripping, the residue was crystallised twice from ethanol/water to give 2-[4-(N-methyl-N-pyrid-2-ylamino)butylamino]-5-(4-chlorobenzyl)pyrimid-4-one 1.5H2O, 0.98 g (62%) mp softens 72-75 melts 133°-35° C.



Yield
67%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:8][CH2:9][CH2:10][CH2:11][CH2:12][NH2:13]>N1C=CC=CC=1>[NH2:8][CH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
NCCCCN
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 hr
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the excess of diaminobutane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with chloroform at pH 7 and 13
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying (K2CO3) the latter
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue distilled at reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCCCNC1=NC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7 g | |
| YIELD: PERCENTYIELD | 67% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
